molecular formula C13H10N4O B14296648 5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carbonitrile CAS No. 112036-72-3

5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carbonitrile

Cat. No.: B14296648
CAS No.: 112036-72-3
M. Wt: 238.24 g/mol
InChI Key: DYEVBIFGVPLKFC-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carbonitrile typically involves a multi-component reaction. One common method is the one-pot four-component domino reaction, which includes hydrazines, ethyl acetoacetate, aromatic amines, and phenylglyoxal monohydrate in water . This method is catalyst-free, simple, and environmentally friendly.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of recyclable catalysts, such as alumina–silica-supported MnO2, are often employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like bromine.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve mild temperatures and solvents like dimethyl sulfoxide (DMSO) or water .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it can reversibly block pest GABA-A receptors, leading to hyperexcitation of the nerves and muscles in insects . This mechanism is crucial for its potential use as an insecticide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carbonitrile is unique due to its fused furo[2,3-c] ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

112036-72-3

Molecular Formula

C13H10N4O

Molecular Weight

238.24 g/mol

IUPAC Name

5-amino-3-methyl-1-phenylfuro[2,3-c]pyrazole-4-carbonitrile

InChI

InChI=1S/C13H10N4O/c1-8-11-10(7-14)12(15)18-13(11)17(16-8)9-5-3-2-4-6-9/h2-6H,15H2,1H3

InChI Key

DYEVBIFGVPLKFC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=C(O2)N)C#N)C3=CC=CC=C3

Origin of Product

United States

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